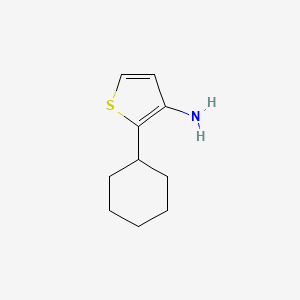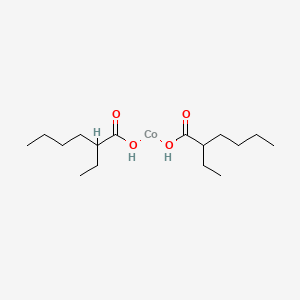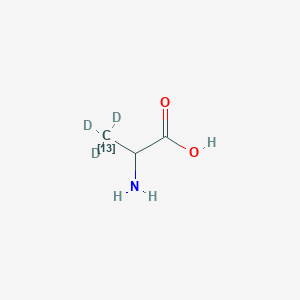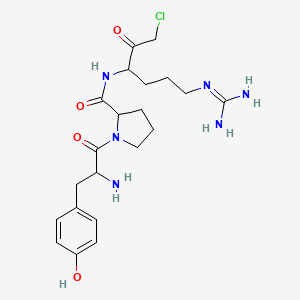
3-((Methylsulfonyl)methyl)-2-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Methylsulfonyl)methyl)-2-nitrothiophene is an organic compound that belongs to the class of nitrothiophenes. This compound is characterized by the presence of a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds that are widely studied for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfonyl)methyl)-2-nitrothiophene typically involves the nitration of a thiophene derivative followed by the introduction of the methylsulfonyl group. One common method is as follows:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitrothiophene.
Methylsulfonylation: The 2-nitrothiophene is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-((Methylsulfonyl)methyl)-2-nitrothiophene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-((Methylsulfonyl)methyl)-2-aminothiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
3-((Methylsulfonyl)methyl)-2-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Methylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylsulfonyl group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: Lacks the methylsulfonyl group, making it less soluble and potentially less reactive.
3-Methylsulfonylthiophene: Lacks the nitro group, which reduces its potential for bioreduction and biological activity.
2-Aminothiophene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
3-((Methylsulfonyl)methyl)-2-nitrothiophene is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7NO4S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C6H7NO4S2/c1-13(10,11)4-5-2-3-12-6(5)7(8)9/h2-3H,4H2,1H3 |
InChI Key |
KJFZTXTXMLYGBT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
